molecular formula C26H32ClN3O3 B2649798 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1323696-07-6

4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2649798
CAS No.: 1323696-07-6
M. Wt: 470.01
InChI Key: YFZAMNCNEUASJQ-UHFFFAOYSA-N
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Description

This compound is a carboxamide derivative featuring a piperidine core substituted with a cyclopentanecarboxamido methyl group at position 4 and an N-(2-methoxyphenyl)carboxamide moiety. Its structure integrates a 4-chlorophenyl group on the cyclopentane ring, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

4-[[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClN3O3/c1-33-23-7-3-2-6-22(23)29-25(32)30-16-12-19(13-17-30)18-28-24(31)26(14-4-5-15-26)20-8-10-21(27)11-9-20/h2-3,6-11,19H,4-5,12-18H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZAMNCNEUASJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide , with the CAS number 1323696-07-6 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of the compound is C26H32ClN3O3C_{26}H_{32}ClN_{3}O_{3}, and it has a molecular weight of 470.0 g/mol . The structural representation can be summarized as follows:

  • IUPAC Name : this compound
  • SMILES Notation : COc1ccccc1NC(=O)N1CCC(CNC(=O)C2(c3ccc(Cl)cc3)CCCC2)CC1

Physical Properties

PropertyValue
Molecular FormulaC26H32ClN3O3C_{26}H_{32}ClN_{3}O_{3}
Molecular Weight470.0 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Preliminary studies suggest that compounds with similar structures often exhibit diverse biological activities, including:

  • Antibacterial Activity : Compounds containing piperidine and chlorophenyl moieties have shown effectiveness against various bacterial strains. For instance, derivatives have been reported to inhibit Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound is hypothesized to act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating potential use in oncology .

Case Studies and Research Findings

  • Antibacterial Screening :
    • A study evaluated several piperidine derivatives for their antibacterial properties, revealing moderate to strong activity against select strains . The compound's structural features may enhance its binding affinity to bacterial enzymes.
  • Enzyme Inhibition Studies :
    • Research focused on the inhibition of AChE showed that compounds with piperidine cores exhibit significant inhibitory effects, which could be beneficial in treating conditions like Alzheimer's disease .
  • Pharmacological Profile :
    • Various studies have linked the pharmacological behavior of piperidine derivatives to their ability to modulate neurotransmitter levels, suggesting potential applications in neuropharmacology .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
Piperidine derivativesAntibacterial, anticancer
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} derivativesAChE inhibition
Other piperidine-based compoundsEnzyme inhibition, neuroprotective

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) References
4-((1-(4-Chlorophenyl)cyclopentanecarboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide Piperidine 4-Chlorophenyl (cyclopentane), 2-methoxyphenyl (carboxamide) ~450–500 (estimated) N/A
N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide Piperidine 4-Methyl, 4-chlorophenyl (carboxamide) 252.74
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine 4-Ethyl, 4-chlorophenyl (carboxamide) ~267.8 (estimated)
Cyclopropylfentanyl 4-Anilidopiperidine Cyclopropylmethyl, phenethyl (piperidine) ~349.5
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide Cyclopentane 4-Methoxyphenyl (carboxamide), phenyl (cyclopentane) 295.38

Key Observations :

  • Piperidine vs. Piperazine Core : The target compound’s piperidine core (chair conformation ) contrasts with piperazine in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide, which increases ring flexibility and basicity .
  • Cyclopentane vs. Cyclopropane : The cyclopentane ring in the target compound may reduce steric strain compared to cyclopropane in cyclopropylfentanyl, affecting receptor binding kinetics .

Pharmacological Implications

  • Opioid Receptor Affinity: Cyclopropylfentanyl, a fentanyl analog, exhibits potent μ-opioid receptor binding due to its 4-anilidopiperidine core and lipophilic substituents . The target compound’s cyclopentane and methoxyphenyl groups may reduce affinity but improve selectivity for non-opioid targets.

Physical-Chemical Properties

Table 2: Crystallographic and Solubility Data
Compound Name Crystal System Space Group Hydrogen Bonding Solubility (Predicted)
This compound Not reported N/A Likely N—H⋯O (from analogs) Low (high lipophilicity)
N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide Monoclinic P21/c N—H⋯O chains along [010] direction Moderate
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide Not reported N/A Likely weaker than chlorophenyl analogs Higher (methoxy group)

Key Observations :

  • Crystal Packing : The chair conformation of piperidine and hydrogen-bonding networks in chlorophenyl analogs suggest similar solid-state stability for the target compound .
  • Lipophilicity : The target’s 4-chlorophenyl and cyclopentane groups likely increase logP compared to methoxyphenyl analogs, reducing aqueous solubility .

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